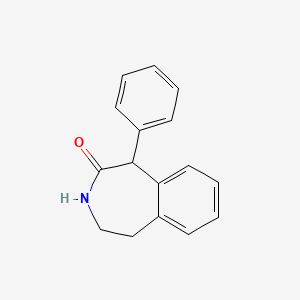
1-phenyl-1,3,4,5-tetrahydro-3(2H)-benzazepin-2-one
Cat. No. B8573472
M. Wt: 237.30 g/mol
InChI Key: MNYMLRZPVPLNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05106844
Procedure details


A suspension of 31.4 mL of phenethylamine (0.25 mol) and 42.6 g of DL-mandelic acid (0.28 mol, 1.12 eq.) in 600 mL of xylenes was heated to reflux with a Dean-Stark water separator for 8 hr. The reaction was cooled, and the xylenes removed in vacuo. The resulting residue was partitioned between saturated NaHCO3 and CH2Cl2. The CH2Cl12 layer was dried (Na2SO4) and the solvents removed to yield a solid which was recrystallized from THF to yield, after drying, 56 g of hydroxyamide (88%) as a white, crystalline solid, mp 95°-96° (Lit 97°-98° ) To 350 g of PPA at 25° was added 30.7g of this solid (120 mmol) with mechanical stirring. The reaction was heated to 65° for 2 hr, then poured onto ice in a 4L beaker. The resulting suspension was stirred vigorously, the solids pulverized under H2O and filtered, washing well with H2O. Drying of the solid in vacuo and recrystallization from absolute EtOH provided 27 g of 1-phenyl-1,3,4,5-tetrahydro-3(2H)-benzazepin-2-one (95%) as a white solid, mp 189°-191° .


[Compound]
Name
xylenes
Quantity
600 mL
Type
solvent
Reaction Step One


[Compound]
Name
solid
Quantity
30.7 g
Type
reactant
Reaction Step Two

[Compound]
Name
4L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
95%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10](O)(=O)[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)O.[OH:21][NH-]>O>[C:3]1([CH:2]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[CH2:11][CH2:10][NH:9][C:1]2=[O:21])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
42.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C1=CC=CC=C1)(=O)O
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
O[NH-]
|
[Compound]
|
Name
|
solid
|
|
Quantity
|
30.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
4L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the xylenes removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was partitioned between saturated NaHCO3 and CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The CH2Cl12 layer was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated to 65° for 2 hr
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing well with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying of the solid in vacuo and recrystallization from absolute EtOH
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1C(NCCC2=C1C=CC=C2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
